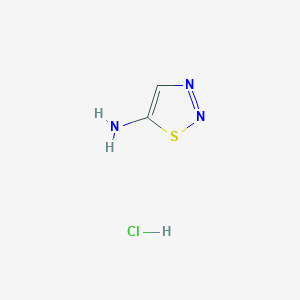

1,2,3-Thiadiazol-5-amine hydrochloride

Description

Properties

Molecular Formula |

C2H4ClN3S |

|---|---|

Molecular Weight |

137.59 g/mol |

IUPAC Name |

thiadiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-1-4-5-6-2;/h1H,3H2;1H |

InChI Key |

TURHYWDQBBAPDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=N1)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

1,2,3-Thiadiazole derivatives have shown promising anticancer properties. For instance, research indicates that certain substituted 1,2,3-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that a specific derivative had an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase . Additionally, other derivatives have been identified as potential KSP inhibitors, which are currently undergoing clinical trials for multiple myeloma and advanced solid tumors .

1.2 Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Derivatives of 1,2,3-thiadiazole have shown effectiveness against a range of pathogens, including bacteria and fungi. The 2-amino-1,3,4-thiadiazole moiety has been highlighted for its potential in treating infections caused by resistant strains of bacteria . Moreover, the compound's derivatives have been linked to anti-tuberculosis activity and other infectious diseases due to their ability to inhibit microbial growth .

1.3 Anti-parasitic Effects

Research has indicated that 1,2,3-thiadiazole derivatives can serve as effective agents against parasitic infections. For example, the compound Megazol (a derivative) has shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively . Despite its high toxicity limiting clinical use, it serves as a lead compound for developing safer alternatives.

Agricultural Applications

2.1 Crop Protection Agents

Compounds based on the 1,2,3-thiadiazole structure are being explored as crop protection agents due to their insecticidal properties. Research has shown that these compounds can effectively combat agricultural pests while minimizing environmental impact compared to traditional pesticides . The incorporation of thiadiazole moieties into pesticide formulations enhances their efficacy and selectivity.

Synthetic Pathways and Case Studies

The synthesis of 1,2,3-thiadiazol-5-amine hydrochloride can be achieved through various methods:

- Hurd-Mori Cyclization : This method involves reacting semicarbazides with thionyl chloride to yield thiadiazole derivatives efficiently .

- Microwave-Assisted Synthesis : This technique has been employed to enhance reaction rates and yields when synthesizing thiadiazole derivatives from simpler precursors .

Table: Summary of Synthesis Methods for 1,2,3-Thiadiazol-5-amine Hydrochloride

| Method | Description | Yield (%) |

|---|---|---|

| Hurd-Mori Cyclization | Reaction with semicarbazides and thionyl chloride | Good to Excellent |

| Microwave-Assisted Synthesis | Enhanced efficiency using microwave irradiation | High |

| Ultrasonic-Assisted Synthesis | Utilizes ultrasonic waves to improve reaction outcomes | Variable |

Comparison with Similar Compounds

Positional Isomers: 1,2,4-Thiadiazol-5-amine Derivatives

- 1,2,4-Thiadiazol-5-amine hydrochloride (CAS: 17467-35-5, Similarity: 0.72): Structural Difference: Sulfur at position 1, nitrogens at positions 2 and 4. Applications: Used in kinase inhibitors and antimicrobial agents due to its planar structure .

1,2,4-Thiadiazol-5-amine dihydrochloride (CAS: 1588440-88-3):

Substituted Derivatives

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS: 388088-77-5):

- (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (CAS: 75028-24-9, Similarity: 0.51): Functional Groups: Ethoxyimino and acetic acid moieties enable hydrogen bonding and ionic interactions. Reactivity: More polar than 1,2,3-thiadiazol-5-amine hydrochloride, suitable for coordination chemistry .

Benzo-Fused Thiadiazoles

- 5-Chlorobenzo[c][1,2,5]thiadiazole (CAS: 2207-32-1):

Physicochemical and Pharmacological Comparisons

Preparation Methods

Preparation via Diazoacetonitrile and Hydrogen Sulfide Reaction

A prominent industrial method involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base or a hydrogen sulfide salt in an organic solvent. This method offers a relatively straightforward and efficient synthesis under mild conditions.

-

- Solvents: Methylene chloride, ethanol, or methyl alcohol.

- Temperature: Typically maintained between -7°C and 15°C to prevent decomposition of diazoacetonitrile.

- Base: Triethylamine or diethylamine to facilitate the reaction.

- Hydrogen sulfide: Blown into the reaction mixture over 0.1 to 2 hours in equimolar amounts relative to diazoacetonitrile.

-

- Dissolve diazoacetonitrile in an appropriate solvent.

- Add a base gradually while stirring at low temperature.

- Introduce hydrogen sulfide gas slowly into the mixture.

- The 5-amino-1,2,3-thiadiazole precipitates partially and is collected by filtration.

- Further concentration of the filtrate yields additional product.

| Entry | Solvent | Base | Temperature (°C) | H2S Flow Rate (ml/min) | Yield (g) | Moles Diazoacetonitrile | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Methylene chloride + n-hexane | Triethylamine | ~0 | 52 | 5.3 | 0.077 | 30 min H2S bubbling |

| 2 | Methylene chloride + n-hexane | Triethylamine | ~5 | 28 | 6.2 | 0.083 | 30 min H2S bubbling |

| 3 | Methylene chloride | Diethylamine | ~3 | 52 | 4.5 | 0.08 | 45 min H2S bubbling |

| 4 | Ethanol | Sodium hydrosulfide | -3 | - | 3.9 | 0.07 | Dropwise addition of NaHS |

| 5 | Methyl alcohol | Sodium methoxide | -3 | 50 | 2.9 | 0.07 | Base added before H2S bubbling |

| 6 | Methylene chloride + 50% ethanol | Sodium sulfide | -7 | - | 2.4 | 0.05 | Dropwise addition of Na2S |

This method is advantageous due to its relative simplicity, moderate reaction conditions, and good yields. The key challenge is handling diazoacetonitrile, which is unstable and explosive but can be safely managed in solvents like ether or methylene chloride.

Key Research Findings and Optimization Notes

The order of reagent addition critically affects yields and purity. For example, adding aminoacetonitrile to sulfur monochloride (in related thiadiazole syntheses) rather than the reverse minimizes by-products and tar formation.

Reaction temperatures must be controlled strictly (preferably below 20°C and often near 0°C) to avoid decomposition of reactive intermediates such as diazoacetonitrile.

The use of bases like triethylamine or diethylamine enhances reaction efficiency by neutralizing acidic by-products and stabilizing intermediates.

Hydrogen sulfide salts (e.g., sodium hydrosulfide, sodium sulfide) can substitute gaseous hydrogen sulfide, allowing safer and more controlled reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazoacetonitrile + H2S | Diazoacetonitrile, H2S | Base (triethylamine), low temperature, organic solvents | Industrially feasible, good yields | Handling unstable diazoacetonitrile |

| Cyclodehydration with POCl3 | Thiosemicarbazide + carboxylic acid | POCl3, heating at 80–90°C | Straightforward for 1,3,4-thiadiazoles | Toxic reagents, not for 1,2,3-thiadiazole |

| One-pot synthesis with PPE | Thiosemicarbazide + carboxylic acid | Polyphosphate ester, mild conditions | Avoids toxic reagents, one-pot | Specific to 1,3,4-thiadiazole derivatives |

Q & A

Q. What are the optimal synthetic routes for 1,2,3-thiadiazol-5-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves reacting 1,2,3-thiadiazol-5-amine with hydrochloric acid under controlled conditions. Solvents like ethanol or methanol enhance solubility and facilitate salt formation . Key parameters include:

- Temperature : Maintain between 0–5°C during acid addition to prevent side reactions.

- Stoichiometry : Use a 1:1 molar ratio of amine to HCl for efficient protonation.

- Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt with ≥95% purity.

Q. Which analytical techniques are most reliable for characterizing 1,2,3-thiadiazol-5-amine hydrochloride?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm protonation and structural integrity of the thiadiazole ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHClNS) and detects impurities .

- X-ray Crystallography : For crystalline samples, SHELX software (e.g., SHELXL) refines structural parameters and hydrogen-bonding networks .

Q. How should 1,2,3-thiadiazol-5-amine hydrochloride be stored to maintain stability, and what are its degradation pathways?

- Storage : Keep in airtight containers at –20°C under anhydrous conditions to prevent hydrate formation .

- Degradation : Hydrolysis under humid conditions can cleave the thiadiazole ring, forming sulfhydryl byproducts. Monitor via TLC or HPLC for degradation signals.

Q. What standardized protocols exist for preliminary biological activity screening of this compound?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric assays (e.g., Ellman’s reagent) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s electronic structure?

Q. What mechanistic insights explain its pharmacological activity, and how do structural modifications alter potency?

- Mechanism : The thiadiazole ring acts as a bioisostere for carboxylate groups, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR) .

- SAR Studies : Introduce substituents (e.g., cyclopropyl, trifluoromethyl) at the 5-position to enhance lipophilicity and target binding .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Replication : Standardize assay conditions (e.g., pH, solvent) to minimize variability.

- Structural Confirmation : Verify compound identity via NMR and elemental analysis for each batch to rule out impurities .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What advanced strategies are used to study its interactions with biomacromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized protein targets.

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over nanosecond timescales to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.